(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride, also known as a derivative of lysine, is a compound characterized by its unique structure which includes both amino and carboxylic acid functional groups. This compound is primarily utilized in research settings and is not intended for direct consumption by patients. Its molecular formula is C₉H₂₀ClN₃O₃, with a molecular weight of 253.73 g/mol . The hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications.
The molecule contains two amine groups and a carboxylic acid group, functional groups commonly used for forming peptide bonds. Researchers might utilize (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride as a building block for synthesizing specific peptides with unique functionalities.()
The presence of the amine groups also allows for the attachment of fluorescent tags or other probes. This could be useful for labeling specific proteins within cells or tissues for studying protein localization, interactions, or function. ()
As a derivative of L-lysine, (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride might be employed in research investigating L-lysine's metabolic pathways or its role in various biological processes. Researchers could use it to study how cells take up, modify, or degrade L-lysine.()
These reactions are essential for understanding its reactivity in biological systems and synthetic applications.
Research indicates that (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride exhibits significant biological activity, particularly in the context of muscle metabolism and anabolic hormone secretion. It is often used in studies related to ergogenic aids, which are substances that enhance physical performance. The compound influences the release of anabolic hormones such as insulin and growth hormone, which are crucial for muscle growth and recovery .
The synthesis of (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:
These methods may vary based on specific laboratory protocols and desired purity levels.
(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride has several applications:
Interaction studies involving (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride focus on its effects on various biological pathways. Notable interactions include:
Several compounds share structural similarities with (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Amino-6-(isopropylamino)hexanoic acid | Contains an isopropyl group instead of an amino propanamide | May exhibit different pharmacological properties |
L-Lysine | A naturally occurring amino acid with a simpler structure | Essential nutrient with broad physiological roles |
6-Aminohexanoic acid | Lacks the additional amino group present in the target compound | Simpler structure leads to different biological activities |
These comparisons highlight the unique aspects of (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride, particularly its dual amino functionality that enhances its biological activity compared to simpler analogs.
Irritant;Health Hazard